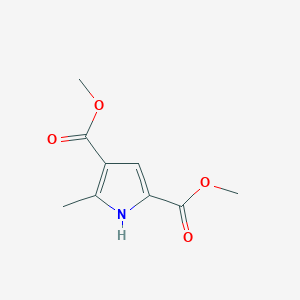

Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-5-6(8(11)13-2)4-7(10-5)9(12)14-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVPTYGXOQBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475849 | |

| Record name | Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-98-7 | |

| Record name | Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in scientific integrity, combining established principles with practical insights to offer a self-validating and authoritative resource.

Introduction: The Significance of Pyrrole Scaffolds and NMR Spectroscopy

Pyrrole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable building block in organic synthesis. Understanding its structural and electronic properties is paramount for its effective utilization. ¹H NMR spectroscopy stands as an unparalleled tool for elucidating the precise structure of such molecules in solution, providing critical information on the chemical environment, connectivity, and stereochemistry of protons within the molecule. This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, offering a robust framework for its characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, a clear understanding of the molecule's structure and the distinct proton environments is essential.

Figure 1. Molecular structure of this compound highlighting the key proton environments.

The molecule possesses several distinct proton signals:

-

N-H Proton: The proton attached to the nitrogen atom of the pyrrole ring.

-

Pyrrole Ring Proton (C3-H): The lone proton directly attached to the pyrrole ring at the C3 position.

-

5-Methyl Protons: The three equivalent protons of the methyl group at the C5 position.

-

2-Carboxylate Methyl Protons: The three equivalent protons of the methyl ester group at the C2 position.

-

4-Carboxylate Methyl Protons: The three equivalent protons of the methyl ester group at the C4 position.

Experimental Protocol for ¹H NMR Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon a meticulously executed experimental protocol. The following procedure is a validated method for obtaining a research-grade spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is critical to avoid signals from impurities that may complicate spectral interpretation.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[3]

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: A 30-45° pulse is typically sufficient for routine spectra.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the protons, which is crucial for accurate integration.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

-

The Free Induction Decay (FID) signal is then Fourier transformed to generate the frequency-domain NMR spectrum.

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Figure 2. A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound based on established chemical shift principles for pyrrole derivatives and methyl esters.[4][5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~8.0 - 9.5 (broad) | Singlet (broad) | 1H | N/A |

| C3-H | ~6.8 - 7.2 | Singlet | 1H | N/A |

| 2-COOCH₃ | ~3.8 - 3.9 | Singlet | 3H | N/A |

| 4-COOCH₃ | ~3.7 - 3.8 | Singlet | 3H | N/A |

| 5-CH₃ | ~2.2 - 2.4 | Singlet | 3H | N/A |

In-Depth Spectral Interpretation

A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.

-

N-H Proton (δ ~8.0 - 9.5 ppm, broad singlet, 1H): The N-H proton of a pyrrole ring typically appears as a broad singlet in a downfield region.[6] The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential intermolecular hydrogen bonding or exchange with trace amounts of water.[7][8] In a very dry, aprotic solvent, this peak may appear sharper. Its integration value corresponds to a single proton.

-

Pyrrole Ring Proton (C3-H, δ ~6.8 - 7.2 ppm, singlet, 1H): The lone proton on the pyrrole ring is expected to resonate in the aromatic region.[9] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate groups and the electron-donating methyl group. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

-

Carboxylate Methyl Protons (2-COOCH₃, δ ~3.8 - 3.9 ppm and 4-COOCH₃, δ ~3.7 - 3.8 ppm, singlets, 3H each): The protons of the two methyl ester groups will each give rise to a sharp singlet, each integrating to three protons.[3] The chemical shifts are in the typical range for methyl esters.[5] A slight difference in their chemical shifts is anticipated due to the different electronic environments at the C2 and C4 positions of the pyrrole ring. The ester at the C2 position is adjacent to the nitrogen, while the ester at C4 is adjacent to the C3-H and the C5-methyl group, leading to subtle variations in shielding.

-

5-Methyl Protons (5-CH₃, δ ~2.2 - 2.4 ppm, singlet, 3H): The protons of the methyl group attached to the C5 position of the pyrrole ring will appear as a singlet, integrating to three protons. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.[10]

The Causality Behind Experimental Choices

-

Choice of Solvent: CDCl₃ is a common choice due to its excellent dissolving power for many organic molecules and its single residual peak at δ 7.26 ppm, which is typically well-separated from the signals of interest. For compounds with poor solubility in CDCl₃ or to observe N-H protons more clearly (by reducing exchange), DMSO-d₆ can be a suitable alternative.

-

Internal Standard (TMS): The use of TMS is a universally accepted standard for ¹H NMR.[2] Its 12 equivalent protons give a single, sharp signal at 0.00 ppm, which is inert and does not typically interfere with the signals from the analyte.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is advantageous as it increases the chemical shift dispersion, making it easier to resolve closely spaced signals and improving the accuracy of integration.[3]

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the expected chemical shifts, multiplicities, and integration values, as presented in this guide, allows for an unambiguous assignment of all proton signals. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can confidently characterize this important synthetic building block, ensuring its identity and purity for subsequent applications in drug discovery and materials science.

References

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(8), o2097. [Link]

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Anderson, W. A. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(12), 1679-1683. [Link]

-

ChemSynthesis. (n.d.). dimethyl 5-methyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate. [Link]

-

D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-879. [Link]

-

Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(2), 217-221. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

ScienceDirect. (n.d.). Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

-

Reddit. (n.d.). Vicinal coupling in Furan/Pyrrole so low?. [Link]

-

Contreras, R. H., & Peralta, J. E. (2000). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry, 38(1), 43-47. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 38(7), 570-578. [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

PubChem. (n.d.). 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. scispace.com [scispace.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 10. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to ¹³C NMR Analysis of Substituted Pyrroles

For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and natural products necessitates a deep understanding of its structural and electronic properties. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the intricate details of substituted pyrrole structures. This guide provides a comprehensive exploration of the principles, practical methodologies, and advanced interpretation techniques for the ¹³C NMR analysis of this vital heterocyclic system.

Fundamental Principles: The ¹³C NMR Landscape of the Pyrrole Ring

The pyrrole ring is a five-membered, π-electron-rich aromatic heterocycle. This electron richness significantly influences the chemical shifts of its carbon atoms. In an unadorned pyrrole molecule, the α-carbons (C2 and C5) are more deshielded and resonate downfield compared to the β-carbons (C3 and C4) due to their proximity to the electronegative nitrogen atom and their greater positive charge density in the resonance hybrids.

| Carbon Position | Typical Chemical Shift (ppm) |

| C2, C5 (α-carbons) | ~118 |

| C3, C4 (β-carbons) | ~108 |

| Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. |

The introduction of substituents dramatically alters this landscape. The predictability of these changes is the foundation of ¹³C NMR as a structural elucidation tool. The observed chemical shift of a specific carbon in a substituted pyrrole can be understood as the sum of the parent pyrrole's chemical shift and the substituent-induced chemical shifts (SCS).

The Language of Substituents: Decoding Electronic and Steric Effects

The influence of a substituent on the ¹³C chemical shifts of the pyrrole ring is a nuanced interplay of electronic (inductive and resonance) and steric effects. A thorough understanding of these contributions is paramount for accurate spectral interpretation.

Electronic Effects: A Tale of Two Influences

Inductive Effects are transmitted through the sigma-bond framework and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) inductively deshield nearby carbons, causing a downfield shift, while electron-donating groups (EDGs) have the opposite effect.

Resonance Effects (or mesomeric effects) involve the delocalization of π-electrons between the substituent and the pyrrole ring. This effect can be visualized through resonance structures and significantly impacts the electron density at different ring positions.

For instance, a C2-substituent's resonance effect is most pronounced at C3 and C5, while a C3-substituent's effect is strongest at C2 and C4.[1]

Steric Effects: The Proximity Factor

When substituents are in close proximity, their electron clouds can repel each other, leading to a phenomenon known as steric compression . This through-space interaction typically causes an upfield (shielding) shift for the involved carbon atoms.[1] This is a crucial consideration in polysubstituted pyrroles where adjacent substituents can lead to deviations from simple additivity rules.

Empirical Prediction of ¹³C Chemical Shifts: An Additive Approach

For a significant number of substituted pyrroles, the ¹³C chemical shifts can be predicted with reasonable accuracy (often to within 0.5 ppm) using a simple additive model.[1] This approach relies on a database of empirically derived Substituent Chemical Shift (SCS) values.

Predicted Shift (Cₓ) = δ(Cₓ in Pyrrole) + ΣSCS(Substituent at position Y on Cₓ)

The following table provides a selection of SCS values for common substituents on the pyrrole ring.

| Substituent | Position | SCS at C2 (ppm) | SCS at C3 (ppm) | SCS at C4 (ppm) | SCS at C5 (ppm) |

| -CH₃ | C2 | +9.9 | -1.5 | +0.2 | -2.8 |

| C3 | -2.2 | +8.0 | -0.1 | +0.4 | |

| -CHO | C2 | +12.9 | +10.0 | -0.5 | +8.1 |

| -COCH₃ | C2 | +12.7 | +7.0 | +0.1 | +5.9 |

| -COOCH₃ | C2 | +4.5 | +5.7 | +0.3 | +3.9 |

| -CN | C2 | -15.5 | +7.2 | +1.3 | +7.0 |

| -NO₂ | C2 | +17.2 | -5.0 | +2.8 | +10.1 |

Data adapted from Abraham et al., J. Chem. Soc., Perkin Trans. 2, 1977.[1]

Causality in Action: Notice how an electron-withdrawing nitro group (-NO₂) at C2 strongly deshields C2 and C5, while the effect at C3 is shielding. This reflects the complex interplay of a strong electron-withdrawing inductive effect and a resonance effect that withdraws electron density from the ring.

Experimental Protocol: From Sample to Spectrum

The acquisition of high-quality ¹³C NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition.

Sample Preparation: A Foundation for Quality

-

Analyte Quantity: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the substituted pyrrole derivative dissolved in 0.6-0.7 mL of deuterated solvent is typically required.[2] For highly soluble compounds, preparing a near-saturated solution can reduce acquisition time.

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power.[3] Other solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be used depending on the solubility of the analyte. The solvent's residual peak also serves as a secondary chemical shift reference.

-

Filtration: It is imperative to filter the sample solution directly into the NMR tube to remove any particulate matter. Solid impurities disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. A small plug of glass wool in a Pasteur pipette is an effective filter.

-

NMR Tube: Use high-quality, 5 mm NMR tubes that are clean and free of scratches or cracks.

Data Acquisition: A Step-by-Step Guide

The following is a generalized procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum on a modern NMR spectrometer.

-

Instrument Setup: Log in to the spectrometer's control software.

-

Sample Insertion: Eject the standard sample and carefully insert the prepared sample.

-

Experiment Creation: Create a new experiment file, specifying the experiment name, number, and solvent.

-

Parameter Loading: Load a standard ¹³C NMR parameter set. These are typically pre-configured for routine analyses.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.

-

Tuning and Matching: The probe must be tuned to the ¹³C frequency and the impedance matched to the spectrometer's electronics. This is often an automated process.

-

Acquisition: Start the acquisition. Key parameters to be aware of include:

-

Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. A typical starting point is 128 or 256 scans, which can be increased for dilute samples.

-

Relaxation Delay (d1): A delay between scans to allow the nuclei to return to their equilibrium state. A delay of 1-2 seconds is common for qualitative spectra.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. This is typically an automated process.

-

Referencing and Calibration: The chemical shift axis is calibrated by setting the solvent's residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

Advanced Analysis: Computational ¹³C NMR Prediction

For novel or complex substituted pyrroles, empirical prediction may be insufficient. In such cases, computational methods, particularly Density Functional Theory (DFT), provide a powerful predictive tool.

The GIAO/DFT Method

The Gauge-Including Atomic Orbital (GIAO) method coupled with DFT has become a standard for calculating NMR shielding constants with high accuracy.[4] The workflow involves:

-

Conformational Search: For flexible molecules, a thorough conformational search is necessary to identify all low-energy conformers.

-

Geometry Optimization: Each conformer is then geometry-optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

NMR Calculation: A GIAO NMR calculation is performed on each optimized geometry. This step often includes a solvent model (e.g., IEFPCM) to better simulate the experimental conditions.

-

Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged based on their Boltzmann population distribution.

-

Linear Regression and Scaling: The calculated shielding constants are then converted to chemical shifts by linear regression against experimental data for known compounds or by referencing to a calculated TMS standard.

A Note on Accuracy: The accuracy of DFT-predicted shifts is highly dependent on the chosen functional and basis set.[4] It is often advisable to test several methods against a known related compound to validate the computational protocol.

Conclusion: A Synergistic Approach to Structural Elucidation

The ¹³C NMR analysis of substituted pyrroles is a powerful technique that, when approached systematically, yields invaluable structural information. By integrating the fundamental understanding of electronic and steric effects with empirical prediction, meticulous experimental practice, and the judicious application of computational methods, researchers can confidently elucidate the structures of novel pyrrole-containing compounds. This synergistic approach is not merely a data collection exercise but a dynamic process of hypothesis testing and structural validation, essential for advancing drug discovery and chemical research.

References

-

K. K. Klausen, S. J. B. K. Nielsen, S. B. Schou, J. C. T. T. Christiansen, O. Christiansen, S. P. A. Sauer, "Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation," ChemPhysChem, vol. 20, no. 2, pp. 265-274, 2019. Available: [Link]

- M. A. Yurovskaya, A. V. Karchava, "Pyrroles and their Benzo Derivatives: Reactivity," Comprehensive Organic Chemistry II, vol. 4, pp. 589-651, 2014.

-

T. T. T. T. Nguyen, V. T. T. Ha, H. M. T. Nguyen, P. V. T. Nguyen, "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime," RSC Advances, vol. 13, no. 46, pp. 32267-32276, 2023. Available: [Link]

-

Libretexts. "13.10: Characteristics of ¹³C NMR Spectroscopy." Chemistry LibreTexts, 2024. Available: [Link]

- I. O. Ryzhkov, I. A. Andreev, G. M. Belov, M. A. Yurovskaya, "Preparation of chiral pyrrole derivatives by the Paal-Knorr reaction," Russian Chemical Bulletin, vol. 60, no. 5, pp. 953-960, 2011.

-

R. J. Abraham, R. D. Lapper, K. M. Smith, J. F. Unsworth, "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles," Journal of the Chemical Society, Perkin Transactions 2, no. 8, pp. 1004-1009, 1977. Available: [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924)." HMDB, 2024. Available: [Link]

- S. Thomas, I. Brühl, E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, pp. 701-713, 1997.

- A. F. Pozharskii, A. T. Soldatenkov, A. R. Katritzky, "Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, with Emphasis on Living Systems," John Wiley & Sons, 2011.

-

University of Alberta. "NMR Sample Preparation." University of Alberta, 2024. Available: [Link]

- S. P. A. Sauer, "Computational protocols for calculating 13C NMR chemical shifts," Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 114-115, pp. 1-28, 2019.

-

R. M. Claramunt, D. Sanz, C. Foces-Foces, A. L. Llamas-Saiz, J. Elguero, "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," Molecules, vol. 3, no. 3, pp. 147-156, 1998. Available: [Link]

-

Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility, 2024. Available: [Link]

-

University College London. "Sample Preparation." Faculty of Mathematical & Physical Sciences, 2024. Available: [Link]

-

UTHSCSA. "Step-by-step procedure for NMR data acquisition." UTHSCSA, 2024. Available: [Link]

-

Organomation. "NMR Sample Preparation: The Complete Guide." Organomation, 2024. Available: [Link]

-

University of California, Irvine. "Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide." UCI, 2024. Available: [Link]

-

University of California, San Diego. "13C NMR Protocol for Beginners." UCSD, 2024. Available: [Link]

-

Mestrelab Research. "1D 13C-NMR in Mnova - Getting started." YouTube, 2018. Available: [Link]

-

University of California, Santa Barbara. "NMR Sample Requirements and Preparation." UCSB, 2024. Available: [Link]

-

Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility, 2024. Available: [Link]

Sources

- 1. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of Pyrrole Dicarboxylate Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of Pyrrole Dicarboxylates and the Role of Mass Spectrometry

Pyrrole dicarboxylate derivatives represent a cornerstone in medicinal chemistry and materials science. This privileged scaffold is found in a multitude of biologically active molecules, including pharmaceuticals, natural products, and functional materials.[1][2] Their versatile structure allows for extensive functionalization, making them key building blocks in the synthesis of complex molecular architectures aimed at treating a wide array of diseases.[1] In the realm of drug development, the precise characterization of these molecules is paramount. Mass spectrometry (MS) stands out as an indispensable analytical technique, offering unparalleled sensitivity and structural information for the identification, characterization, and quantification of pyrrole dicarboxylate derivatives in various matrices.[3]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of pyrrole dicarboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, self-validating protocols, and data interpretation. We will delve into the nuances of ionization techniques, explore the predictable yet complex fragmentation patterns, and provide detailed methodologies to empower your research.

I. Foundational Concepts in the Mass Spectrometry of Pyrrole Dicarboxylates

The journey of a pyrrole dicarboxylate derivative through a mass spectrometer involves three key stages: ionization, mass analysis, and detection. The choice of ionization method is critical and is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

Ionization Techniques: A Deliberate Choice

For pyrrole dicarboxylate derivatives, which are often polar and non-volatile, soft ionization techniques are generally preferred. These methods impart minimal energy to the molecule, preserving its structure and predominantly generating the molecular ion.

-

Electrospray Ionization (ESI): This is the most common and often the most suitable technique for pyrrole dicarboxylate derivatives.[3] ESI is a soft ionization method ideal for polar, less volatile, and thermally labile molecules. It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). Typically, ESI will produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The choice between positive and negative mode depends on the overall structure of the derivative. The presence of the two carboxylate groups makes these compounds amenable to negative ion mode analysis, where they are readily deprotonated.[4]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a broader range of compounds, including those with lower polarity than typically analyzed by ESI. While ESI relies on the desolvation of pre-formed ions from solution, APCI involves a gas-phase chemical reaction where a reagent gas is ionized and then transfers its charge to the analyte. This technique can be advantageous for certain N-substituted pyrrole dicarboxylates that may have reduced polarity.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). EI is generally reserved for volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC-MS). Due to the polar nature of the carboxylate groups, derivatization to more volatile esters may be necessary for GC-MS analysis. EI results in extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is valuable for structural elucidation and library matching.

Causality in Ionization Source Selection: The presence of the two carboxylic acid or ester functionalities significantly increases the polarity of the pyrrole core. This makes direct analysis by EI-GC/MS challenging without derivatization. ESI, being a solution-based ionization technique, is inherently well-suited for these polar molecules, allowing for their direct analysis from common HPLC mobile phases. The choice between ESI and APCI often comes down to the nature of the substituents on the pyrrole ring and the nitrogen atom. Highly polar substituents favor ESI, while more hydrophobic moieties might yield better sensitivity with APCI.

II. Deciphering the Fragmentation Patterns of Pyrrole Dicarboxylate Derivatives

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation patterns of pyrrole dicarboxylate derivatives are influenced by the pyrrole ring itself, the nature of the carboxylate groups (acid vs. ester), and the substituents on the ring and the nitrogen atom.

General Fragmentation Pathways

Based on the known fragmentation of 2-substituted pyrroles and dicarboxylic acids, we can predict the primary fragmentation pathways for pyrrole dicarboxylate derivatives.[3][4]

Positive Ion Mode (ESI-MS/MS of [M+H]⁺):

For a generic diethyl pyrrole-2,5-dicarboxylate, the protonated molecule will likely undergo the following fragmentations:

-

Loss of Ethanol (neutral loss of 46 Da): This is a common fragmentation for ethyl esters, proceeding through a rearrangement mechanism.

-

Consecutive Loss of Ethylene (neutral loss of 28 Da): Following the loss of ethanol, the resulting carboxylic acid can lose ethylene from the remaining ethyl ester.

-

Loss of the Ester Group: Cleavage of the bond between the pyrrole ring and the carboxylate group can occur.

Negative Ion Mode (ESI-MS/MS of [M-H]⁻):

The deprotonated molecule offers complementary fragmentation information:

-

Decarboxylation (neutral loss of 44 Da): The loss of CO₂ from one of the carboxylate groups is a characteristic fragmentation of dicarboxylic acids.[4]

-

Loss of the Alkyl Group from the Ester: For ester derivatives, the loss of the alkyl group (e.g., ethyl radical) can occur.

Influence of Substituents

The substituents on the pyrrole ring and the nitrogen atom will direct the fragmentation pathways. Electron-withdrawing groups can stabilize certain fragment ions, while bulky substituents can lead to sterically driven fragmentations. For N-aryl substituted derivatives, fragmentation of the aryl group will also be observed.[5]

Data Presentation: Characteristic Fragment Ions

To provide a practical reference, the following table summarizes the predicted major fragment ions for Diethyl 1-methylpyrrole-2,5-dicarboxylate in both positive and negative ESI-MS/MS modes.

| Precursor Ion (m/z) | Ionization Mode | Collision Energy | Fragment Ion (m/z) | Proposed Neutral Loss |

| 226.1 [M+H]⁺ | Positive ESI | Low | 180.1 | C₂H₅OH |

| 226.1 [M+H]⁺ | Positive ESI | Medium | 152.1 | C₂H₅OH + C₂H₄ |

| 226.1 [M+H]⁺ | Positive ESI | High | 124.1 | C₂H₅OH + C₂H₄ + CO |

| 224.1 [M-H]⁻ | Negative ESI | Low | 180.1 | CO₂ |

| 224.1 [M-H]⁻ | Negative ESI | Medium | 152.1 | CO₂ + C₂H₄ |

Note: This table is a representation of expected fragmentation and actual m/z values and relative intensities may vary based on instrumental conditions.

III. Experimental Protocols and Methodologies

A robust and reproducible analytical method is the foundation of reliable data. This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of pyrrole dicarboxylate derivatives.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to extract the analyte from its matrix and present it in a suitable solvent for LC-MS analysis.

Step-by-Step Protocol for Extraction from Biological Matrices (e.g., Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. The internal standard should be a structurally similar molecule not present in the sample.

-

Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for analysis.

Self-Validation Check: The recovery of the internal standard should be monitored to ensure the consistency and efficiency of the extraction process across all samples.

LC-MS/MS Method Development: A Systematic Approach

The following workflow outlines the key steps in developing a robust LC-MS/MS method for the quantification of a pyrrole dicarboxylate derivative.

Diagram: LC-MS/MS Method Development Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifesciencesite.com [lifesciencesite.com]

Methodological & Application

The Versatile Scaffold: Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate, a polysubstituted pyrrole, has emerged as a privileged starting material in medicinal chemistry. Its inherent structural features, including a reactive N-H bond, two modifiable ester functionalities, and a modifiable methyl group, provide a rich platform for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. Pyrrole and its derivatives are integral components of a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities such as antibacterial, anti-fungal, anti-viral, anti-inflammatory, anticancer, and antioxidant properties.[1]

I. The Strategic Advantage of the 5-Methyl-1H-pyrrole-2,4-dicarboxylate Core

The utility of this compound as a foundational element in drug design stems from its synthetic accessibility and the diverse chemical transformations it can undergo. The pyrrole ring itself is a key structural motif in numerous marketed drugs.[2] The strategic placement of the methyl and dicarboxylate groups on this scaffold allows for precise control over the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

II. Key Synthetic Transformations and Protocols

The true power of this compound lies in its chemical reactivity, which allows for its elaboration into a variety of more complex, biologically active molecules. Below are detailed protocols for key transformations.

Protocol 1: Hydrolysis of this compound to 5-Methyl-1H-pyrrole-2,4-dicarboxylic Acid

Causality: The hydrolysis of the ester groups to carboxylic acids is a critical first step in many synthetic routes. The resulting dicarboxylic acid can then be used in amidation reactions to introduce a wide range of substituents or can be decarboxylated to yield simpler pyrrole derivatives.

Step-by-Step Methodology:

-

Suspension: Suspend this compound (1.0 equivalent) in a 20% aqueous solution of sodium hydroxide.[3]

-

Heating: Heat the mixture to reflux. The solid material will gradually dissolve. Vigorous gas evolution may be observed as some decarboxylation can occur at this stage.[3]

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes 5-15 hours.[3]

-

Neutralization: Cool the reaction mixture to room temperature and then neutralize with 50% sulfuric acid to a pH of approximately 7.5.[3]

-

Isolation: The resulting 5-Methyl-1H-pyrrole-2,4-dicarboxylic acid can be isolated by filtration or extraction, depending on its solubility.

Self-Validation: The progress of the hydrolysis can be monitored by the disappearance of the starting material's spot on the TLC plate and the appearance of a more polar spot corresponding to the dicarboxylic acid. The final product can be characterized by NMR and mass spectrometry to confirm the complete conversion of the ester groups.

Protocol 2: Amidation of 5-Methyl-1H-pyrrole-2,4-dicarboxylic Acid

Causality: Amidation is a fundamental reaction for introducing diverse functional groups and building molecular complexity. By converting the carboxylic acids to amides, researchers can introduce various side chains to probe interactions with biological targets. This can be achieved using a variety of coupling agents.

Step-by-Step Methodology (using HBTU as a coupling agent):

-

Dissolution: Dissolve 5-Methyl-1H-pyrrole-2,4-dicarboxylic acid (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add Hünig's base (N,N-diisopropylethylamine, DIPEA) (2.0-3.0 equivalents) to the solution.

-

Activation: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.0 equivalents) as the coupling agent.

-

Amine Addition: Add the desired amine (2.0-2.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-2 hours.[4]

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Self-Validation: The reaction can be monitored by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Protocol 3: Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-dione Derivatives

Causality: The formation of fused heterocyclic systems like pyrrolo[3,4-c]pyrrole-1,3-diones can lead to compounds with interesting pharmacological properties, including anti-inflammatory activity. This transformation involves the cyclization of the dicarboxylic acid with a primary amine.

Step-by-Step Methodology:

-

Formation of the Diamide: First, convert the 5-Methyl-1H-pyrrole-2,4-dicarboxylic acid to the corresponding diamide by reacting it with an excess of a primary amine, often with heating.

-

Cyclization: The resulting diamide can then be cyclized to the pyrrolo[3,4-c]pyrrole-1,3-dione by heating, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

-

Purification: The final product is typically purified by recrystallization or column chromatography.

Self-Validation: The formation of the fused ring system can be confirmed by spectroscopic methods. The appearance of characteristic signals in the NMR spectrum and a molecular ion peak corresponding to the cyclized product in the mass spectrum will validate the successful synthesis.

III. Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases, particularly cancer and inflammatory conditions.

Anticancer Applications

Pyrrole-containing compounds have demonstrated significant potential as anticancer agents.[2] Derivatives of pyrrole-2,4-dicarboxylates have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Targeting Kinases: Many kinase inhibitors incorporate a heterocyclic core. The pyrrole scaffold can be elaborated to generate potent inhibitors of kinases such as ALK5, which is involved in TGF-β signaling, a pathway often dysregulated in cancer.[5]

Workflow for Developing Pyrrole-Based Kinase Inhibitors:

Caption: Workflow for developing kinase inhibitors.

Quantitative Data on Anticancer Activity:

| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolopyrimidines | A549 (Lung Carcinoma) | 0.35 | [1] |

| Pyrrolopyrimidines | PC3 (Prostate Cancer) | >10 | [1] |

| Pyrrolopyrimidines | MCF-7 (Breast Cancer) | >10 | [1] |

Signaling Pathways in Cancer Targeted by Pyrrole Derivatives:

-

mPGES-1 and sEH Signaling: Microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) are enzymes involved in inflammatory and cancer signaling.[6] Inhibition of these enzymes is a promising strategy for cancer therapy. PGE2, a product of the mPGES-1 pathway, promotes cancer cell proliferation and growth.[7]

Caption: Inhibition of mPGES-1 and sEH pathways.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyrrole derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade.

Targeting COX and LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are central enzymes in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Dual inhibition of COX-2 and 5-LOX is a particularly attractive strategy for developing anti-inflammatory drugs with an improved safety profile.[8]

Caption: Dual inhibition of COX-2 and 5-LOX pathways.

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyrrolo[3,4-c]pyrrole Mannich bases | 15-LOX | 7.5 - 15.2 | |

| Pyrrole-cinnamate hybrids | COX-2 | 0.55 | |

| Pyrrole-cinnamate hybrids | sLOX | 27.5 |

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-designed chemical scaffold in accelerating drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a continued area of interest for medicinal chemists. Future research will likely focus on the development of more complex and stereochemically defined molecules derived from this scaffold, as well as its application in the synthesis of novel probes for chemical biology and drug delivery systems. The foundational protocols and applications outlined in this guide provide a solid framework for researchers to unlock the full potential of this versatile molecule.

V. References

-

A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. PubMed. URL: [Link]

-

Process for the preparation of 2,4-dimethylpyrrole. Google Patents. URL:

-

ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed. URL: [Link]

-

Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate. URL: [Link]

-

Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. URL: [Link]

-

Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis. PubMed Central. URL: [Link]

-

Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. National Institutes of Health. URL: [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. URL: [Link]

-

Amide synthesis by oxidative amidation. Organic Chemistry Portal. URL: [Link]

-

2,4-dimethylpyrrole. Organic Syntheses. URL: [Link]

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. URL: [Link]

-

Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. URL: [Link]

-

Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity. JCI Insight. URL: [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. URL: [Link]

-

A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. URL: [Link]

-

Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells. Sciety. URL: [Link]

-

Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes. PubMed Central. URL: [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. URL: [Link]

-

mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators”. National Institutes of Health. URL: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. URL: [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. URL: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. URL: [Link]

-

Amidation Reactions from the Direct Coupling of Metal Carboxylate. PDF Free Download. URL: [Link]

-

Inhibition of 5-lipoxygenase and cyclooxygenase-2 pathways by pain-relieving plaster in macrophages. Taylor & Francis Online. URL: [Link]

-

p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. URL: [Link]

-

Epithelial Cell-specific Deletion of Microsomal Prostaglandin E Synthase-1 Does Not Influence Colon Tumor Development in Mice. Journal of Cancer Prevention. URL: [Link]

-

Target Therapy in Cancer Treatment: mPGES-1 and PARP. PharmacologyOnLine. URL: [Link]

-

2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses. URL: [Link]

-

Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central. URL: [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US6166223A - Process for the preparation of 2,4-dimethylpyrrole - Google Patents [patents.google.com]

- 4. datapdf.com [datapdf.com]

- 5. ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Derivatization of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of Dimethyl 5-methyl-1H-pyrrole-2,4-dicarboxylate. Polysubstituted pyrroles are foundational building blocks in medicinal chemistry and materials science, serving as precursors for complex macrocycles like porphyrins and corroles.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles governing reactivity at the key sites of the molecule: the pyrrolic nitrogen (N-H), the C3-ring position, and the C5-methyl group. We present detailed, field-tested protocols for N-alkylation, Vilsmeier-Haack formylation, and selective radical bromination, enabling researchers to strategically functionalize this versatile scaffold.

Introduction: The Synthetic Versatility of a Knorr Pyrrole Intermediate

This compound, often synthesized via a Knorr-type reaction, is a highly valuable and functionalized heterocyclic compound.[3] Its structure is characterized by two electron-withdrawing methoxycarbonyl groups at the C2 and C4 positions, an electron-donating methyl group at C5, and an acidic proton on the nitrogen. This specific arrangement of substituents dictates its reactivity, creating distinct opportunities for selective modification.

-

N-H Site (pKa ≈ 17-18): The pyrrolic proton is acidic and can be readily removed by a suitable base, rendering the nitrogen nucleophilic for subsequent alkylation or acylation reactions.

-

C3-H Site: This is the sole unsubstituted carbon on the pyrrole ring. While the ester groups are deactivating, the cumulative electron-donating effects of the nitrogen lone pair and the C5-methyl group make this position susceptible to electrophilic aromatic substitution.

-

C5-Methyl Group: The methyl protons are allylic-like and can be abstracted under radical conditions, providing a handle for functionalization via halogenation.

This guide will detail reliable protocols to exploit each of these reactive centers.

N-Alkylation: Modifying the Pyrrole Nitrogen

N-substitution is a fundamental derivatization strategy used to enhance solubility, modulate electronic properties, or introduce new functional groups for further conjugation. The reaction proceeds via deprotonation of the pyrrole N-H followed by a nucleophilic attack on an alkyl halide. The choice of base is critical and depends on the reactivity of the electrophile and the desired reaction conditions.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic, and irreversible base, ensuring complete deprotonation to the pyrrolide anion. This is ideal for less reactive alkyl halides. For more reactive electrophiles like benzyl bromide or iodomethane, a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is sufficient and operationally simpler.[4]

-

Solvent Selection: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the resulting pyrrolide anion.

Experimental Workflow: N-Alkylation

Caption: General workflow for the N-alkylation of the pyrrole substrate.

Protocol 2.1: N-Methylation of this compound

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise over 10 minutes.

-

Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates complete formation of the sodium pyrrolide salt.

-

Alkylation: Add iodomethane (1.5 equiv) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure N-methylated product.

| Parameter | Value |

| Reagents | Pyrrole, NaH, CH₃I |

| Stoichiometry | 1 : 1.2 : 1.5 |

| Temperature | 0 °C to Room Temp. |

| Typical Yield | >90% |

C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[6] This electrophilic species, a chloroiminium ion, attacks the electron-rich C3 position of the pyrrole ring. Subsequent hydrolysis yields the desired aldehyde, a versatile synthetic handle for transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Mechanism: Vilsmeier-Haack Formylation

Caption: Mechanism of the Vilsmeier-Haack formylation on the pyrrole core.

Protocol 3.1: Synthesis of Dimethyl 3-formyl-5-methyl-1H-pyrrole-2,4-dicarboxylate

-

Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise with stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir for 30 minutes at 0 °C.

-

Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF or 1,2-dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of aqueous sodium hydroxide or sodium bicarbonate solution.

-

Work-up: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate. The product often precipitates as a solid.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate, dry the combined organic layers, and purify by column chromatography or recrystallization.

| Parameter | Value |

| Reagents | Pyrrole, POCl₃, DMF |

| Stoichiometry | 1 : 1.5 : 10 |

| Temperature | 0 °C to 50 °C |

| Typical Yield | 70-85% |

C5-Methyl Bromination: A Radical Approach

To functionalize the C5-methyl group while leaving the aromatic ring intact, a free-radical pathway is required. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the classic reagent system for this transformation.[7] The reaction selectively generates a bromine radical, which abstracts a hydrogen from the methyl group to form a resonance-stabilized allylic-type radical. This radical then reacts with NBS to propagate the chain and yield the C5-(bromomethyl) product, a highly useful intermediate for subsequent nucleophilic substitution reactions.

Protocol 4.1: Synthesis of Dimethyl 5-(bromomethyl)-1H-pyrrole-2,4-dicarboxylate

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv), N-Bromosuccinimide (1.1 equiv), and a catalytic amount of AIBN (0.05 equiv).

-

Solvent: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.

-

Reaction: Heat the mixture to reflux (approx. 80 °C for CCl₄) and irradiate with a sunlamp or a 250W incandescent bulb to facilitate radical initiation. The reaction is typically complete within 1-2 hours. Monitor by TLC, observing the consumption of the starting material and the formation of a new, less polar spot.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Value |

| Reagents | Pyrrole, NBS, AIBN |

| Stoichiometry | 1 : 1.1 : 0.05 |

| Conditions | Reflux (CCl₄), light irradiation |

| Typical Yield | 65-80% |

Note on Selectivity: It is crucial to use a non-polar solvent and a radical initiator to favor substitution on the methyl group. Using polar solvents or ionic conditions can lead to competing electrophilic bromination on the pyrrole ring at the C3 position.

Conclusion

This compound is a strategically designed scaffold offering multiple, distinct reactive sites that can be addressed with high selectivity. By carefully choosing reagents and conditions, researchers can perform N-alkylation to modify the heterocyclic core, Vilsmeier-Haack formylation to introduce a versatile functional group at the C3 position, or radical bromination to activate the C5-methyl group for further elaboration. The protocols detailed in this guide provide reliable and reproducible methods for accessing a diverse library of derivatized pyrroles, empowering advancements in drug discovery and materials science.

References

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097. [Link]

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2097. [Link]

-

ChemInform. (2010). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform, 37(33). [Link]

-

Organic Syntheses. (1930). 2,4-dimethylpyrrole. Organic Syntheses, 10, 36. [Link]

-

Feldman, P. L., & Ferkany, J. W. (2014). Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate, an oxidation-resistant N-hydroxypyrrole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o110. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

White, J., & McGillivray, G. (1977). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 42(26), 4248-4251. [Link]

-

Al-Salihi, S. A., Al-Juboori, A. M., & Al-Salihi, F. I. (2022). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Li, W., Zhu, W., & Ou, Z. (2012). 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o483. [Link]

-

Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 49(7), 1064-1068. [Link]

-

Dilanyan, E. R., et al. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 29(12), 2795. [Link]

-

Singh, P. P., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure, 1173, 856-871. [Link]

-

Rajput, S. S., & Bhamare, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]

-

Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]

-

Hutton, A. T., & Irving, H. M. (2017). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2017(2), M933. [Link]

-

ResearchGate. (2011). Detection of Halogenated Organics by Their Inhibitory Action in a Catalytic Reaction between Dimethyl Acetylenedicarboxylate and 4-Methyl-2-Nitroacetate. [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Green Chemistry Approaches for Synthesizing Pyrrole Derivatives

Introduction: The Imperative for Greener Pyrrole Synthesis

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically and technologically significant molecules.[1][2] From the life-sustaining chlorophyll and heme porphyrin systems to blockbuster drugs and advanced organic materials, the five-membered nitrogen-containing ring is a privileged scaffold.[3][4] Consequently, the development of efficient methods for its synthesis remains a central focus in organic chemistry.

Classical methods, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, have long been the mainstays for constructing the pyrrole ring.[4] However, these traditional routes often rely on harsh reaction conditions, such as prolonged heating in strong acids, the use of toxic solvents, and stoichiometric, non-recoverable catalysts, which can lead to significant environmental impact and may not be compatible with sensitive functional groups.[5]

In alignment with the principles of green chemistry, the field is rapidly evolving towards more sustainable synthetic strategies. These modern approaches aim to minimize waste, reduce energy consumption, replace hazardous substances, and improve atom economy. This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for several leading-edge green methodologies for synthesizing pyrrole derivatives. We will delve into the causality behind experimental choices, offering not just procedures but a framework for designing sustainable synthetic routes.

Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy

Scientific Rationale: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This process provides rapid, uniform, and highly efficient heating directly to the reaction mixture, bypassing the slower thermal conduction of conventional oil baths. The primary advantages are a dramatic reduction in reaction times (from hours to minutes), often leading to higher yields, and the minimization of side-product formation.[6][7] This technique is particularly effective for reactions like the Paal-Knorr synthesis, where the rate-determining step involves dehydration.[8]

Workflow: Microwave-Assisted Paal-Knorr Synthesis

Caption: General workflow for microwave-assisted pyrrole synthesis.

Application Protocol 1: Solvent-Free, Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a highly efficient, solvent- and catalyst-free synthesis of N-substituted pyrroles, adapted from established green chemistry procedures.[9][10] The absence of both solvent and catalyst makes this an exceptionally clean and atom-economical method.

Materials:

-

2,5-Hexanedione (or other 1,4-dicarbonyl compound)

-

Substituted primary amine (e.g., 4-tert-butylaniline)

-

10 mL microwave synthesis vial with a magnetic stir bar

-

Microwave synthesizer

-

Standard laboratory glassware for work-up

-

Ethyl acetate, hexane, silica gel for chromatography

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave synthesis vial, add 2,5-hexanedione (1.0 mmol, 114 mg, 119 µL).

-

Amine Addition: Add the primary amine (e.g., 4-tert-butylaniline, 1.0 mmol, 149 mg) to the vial.

-

Sealing: Securely cap the vial. No solvent or catalyst is added. The rationale is that at elevated temperatures, the reactants themselves form a liquid phase sufficient for the reaction to proceed.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring at 120-140 °C for 5-15 minutes. The optimal time and temperature should be determined by TLC monitoring for substrate consumption.[11]

-

Cooling and Work-up: Once the reaction is complete, allow the vial to cool to room temperature.

-

Purification: Dissolve the resulting crude product in a minimal amount of ethyl acetate. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted pyrrole.

Data Summary: Microwave-Assisted Synthesis of N-Aryl Pyrroles

| Entry | Amine | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Aniline | 120 | 10 | 92 |

| 2 | 4-Methoxyaniline | 120 | 8 | 95 |

| 3 | 4-Chloroaniline | 140 | 15 | 88 |

| 4 | 4-tert-Butylaniline | 140 | 10 | 94[9] |

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Scientific Rationale: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[12] This collapse generates localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), as well as intense shockwaves and microjets. These effects enhance mass transfer, disrupt passivation layers on solid reagents (like metals), and create highly reactive radical species, thereby accelerating chemical reactions.[1][12] This method is energy-efficient and operates at ambient bulk temperatures, preserving thermally sensitive molecules.

Mechanism: Sonochemical Activation in Pyrrole Synthesis

Caption: The principle of ultrasound-induced acoustic cavitation.

Application Protocol 2: Ultrasound-Assisted, Lactic Acid-Mediated Hantzsch Pyrrole Synthesis

This protocol outlines a green modification of the Hantzsch pyrrole synthesis, employing ultrasound irradiation and a biodegradable acid catalyst (lactic acid) in an aqueous medium.[1] The use of ultrasound facilitates the reaction and improves the efficiency of the zinc reductant by preventing passivation.[1]

Materials:

-

Ethyl acetoacetate

-

Substituted benzaldehyde

-

Benzylamine

-

Zinc dust

-

Lactic acid (aqueous solution)

-

Ultrasonic bath or probe sonicator (40 kHz, 500 W)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Initial Mixture: In a round-bottom flask, combine ethyl acetoacetate (2 mmol), the chosen benzaldehyde (1 mmol), and benzylamine (1 mmol) in an aqueous solution of lactic acid.

-

Reductant Addition: Add zinc dust (2 mmol) to the mixture. The zinc acts as a reducing agent for an intermediate in the Hantzsch pathway. Lactic acid serves as a mild, biodegradable acid catalyst and helps maintain a suitable pH.

-

Sonication: Immerse the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasound (40 kHz, 500 W) at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Causality Check: The cavitation effect of the ultrasound continuously cleans the surface of the zinc dust, preventing the formation of passivating oxide layers and thus maintaining its reductive activity throughout the reaction.[1]

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the polysubstituted pyrrole derivative.

Advanced Green Media: Ionic Liquids and Water

Scientific Rationale: The choice of solvent is a critical factor in green chemistry. Volatile organic compounds (VOCs) are a major source of industrial pollution. Consequently, replacing them with benign alternatives like water or recyclable media like ionic liquids is a primary goal.

-

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Performing organic reactions in water can be challenging due to the low solubility of many organic substrates, but can offer unique reactivity and selectivity benefits.[3]

-

Ionic Liquids (ILs): ILs are salts with melting points below 100 °C.[13] They are often referred to as "designer solvents" because their properties can be finely tuned by modifying the cation and anion. Key green features include negligible vapor pressure (reducing air pollution), high thermal stability, and the potential for recyclability. Many ILs can also act as catalysts, simplifying reaction setups.[14][15]

Application Protocol 3: Catalyst-Free, Four-Component Synthesis in an Ionic Liquid

This protocol details the synthesis of a highly functionalized pyrrole via a four-component reaction in a recyclable ionic liquid, [Hbim]BF₄, which serves as the reaction medium without the need for an additional catalyst.[16]

Materials:

-

Prop-2-yn-1-amine

-

3-Hydroxybenzaldehyde

-

Nitromethane

-

Pentane-2,4-dione

-

1-n-butylimidazolium tetrafluoroborate ([Hbim]BF₄)

-

Diethyl ether

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, add 3-hydroxybenzaldehyde (1 mmol), nitromethane (1.2 mmol), pentane-2,4-dione (1 mmol), and the ionic liquid [Hbim]BF₄ (2 mL). Stir the mixture at room temperature for 10 minutes.

-

Amine Addition: Add prop-2-yn-1-amine (1 mmol) to the mixture.

-

Reaction Execution: Stir the reaction mixture at 80 °C. The ionic liquid provides a polar environment that facilitates the complex cascade of reactions, while its viscosity can help stabilize reactive intermediates.

-

Monitoring: Monitor the reaction's progress via TLC until the starting materials are consumed (typically 2-3 hours).

-

Product Isolation: After cooling to room temperature, add water (10 mL) to the flask. The product will precipitate out of the aqueous/ionic liquid phase.

-

Purification and IL Recovery: Collect the solid product by filtration and wash with cold water and diethyl ether. The aqueous ionic liquid solution can be concentrated under vacuum to remove water and reused for subsequent reactions, a key advantage of this green medium.[1]

Data Summary: Comparison of Green Synthesis Methods

| Method | Energy Source | Solvent | Catalyst | Typical Time | Key Advantage |

| Microwave-Assisted | Microwaves | Often solvent-free | Often catalyst-free | 5-20 min[11] | Drastic time reduction, high yields |

| Ultrasound-Assisted | Ultrasound | Water / Green Solvents | Biodegradable acids | 30-60 min[1] | Energy efficiency, enhances solids |

| Ionic Liquid | Conventional Heat | Ionic Liquid | Often none (IL is medium) | 1-3 hours[16] | Recyclable medium, no VOCs |

| Aqueous Synthesis | Conventional Heat | Water | Phase-transfer/acid | 2-12 hours[3] | Safest solvent, low cost |

References

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

-

Vallejo, D. F., Gaviria, A. F., Kouznetsov, V. V., & Echeverri, L. F. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14.

-

Tzankova, D., Georgieva, M., & Vladimirova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 221-233.

-